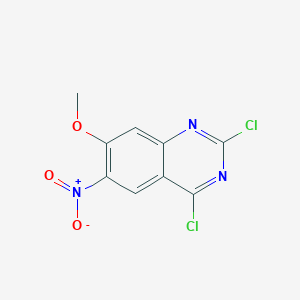![molecular formula C19H16BrN3O3S B13652420 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide](/img/structure/B13652420.png)
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide is a complex organic compound that features a benzenesulfonyl group, a brominated aniline moiety, and a pyridinylacetamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride and 3-bromoaniline. These intermediates are then reacted under controlled conditions to form the desired product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of the benzenesulfonyl group allows for coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The brominated aniline moiety may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Another benzenesulfonamide derivative with different functional groups.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: A similar compound with a fluorinated phenyl group instead of a pyridinyl group.
Uniqueness
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide is unique due to its combination of a benzenesulfonyl group, a brominated aniline moiety, and a pyridinylacetamide structure.
Eigenschaften
Molekularformel |
C19H16BrN3O3S |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H16BrN3O3S/c20-15-6-4-8-17(12-15)23(27(25,26)18-9-2-1-3-10-18)14-19(24)22-16-7-5-11-21-13-16/h1-13H,14H2,(H,22,24) |
InChI-Schlüssel |
SKNKXOGORHSSDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CN=CC=C2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


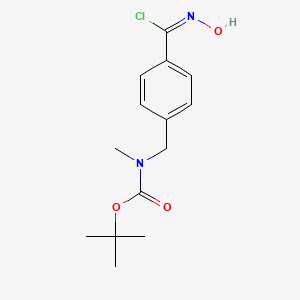
![6-Fluoroisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13652366.png)
![Spiro[fluorene-9,9'-xanthen]-4-ylboronic acid](/img/structure/B13652377.png)
![2-Chloro-7-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13652384.png)
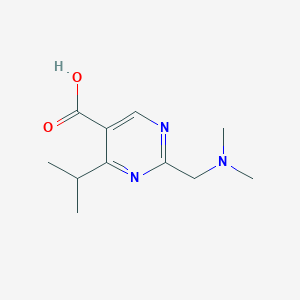


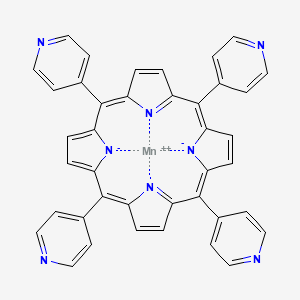
![5,7-Difluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13652413.png)

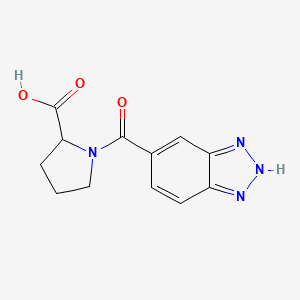
![(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptanedihydrochloride](/img/structure/B13652418.png)
![2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13652419.png)
